molecular formula C31H47N3 B12093309 N-type calcium channel blocker-1

N-type calcium channel blocker-1

Cat. No.: B12093309
M. Wt: 461.7 g/mol
InChI Key: DGAZXKNFOZWANF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-type calcium channel blocker-1 typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the use of phenoxyaniline and sulfonamide analogues, which undergo structural modifications to enhance their potency and selectivity . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound may involve high-throughput screening techniques to identify potent analogues. This process can include the use of scintillation proximity assays to evaluate the binding affinity of various compounds to N-type calcium channels . The production process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-type calcium channel blocker-1 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are carefully controlled to achieve the desired modifications without compromising the compound’s stability.

Major Products: The major products formed from these reactions are typically analogues of this compound with improved potency and selectivity for N-type calcium channels .

Scientific Research Applications

N-type calcium channel blockers, particularly N-type calcium channel blocker-1 (also known as ziconotide), have garnered significant attention in medical research and clinical applications due to their unique mechanisms of action and therapeutic potential. This article explores the scientific research applications of N-type calcium channel blocker-1, focusing on its use in pain management, cardiovascular health, and neurological disorders.
N-type calcium channels (CaV2.2) are voltage-gated channels primarily involved in neurotransmitter release at synaptic terminals. They play a crucial role in various physiological processes, including muscle contraction and neuronal excitability. The selective blockade of these channels can modulate neurotransmitter release, making them attractive targets for treating chronic pain and other conditions.

Pain Management

Clinical Application: Ziconotide

Ziconotide is the first N-type calcium channel blocker approved for clinical use, specifically for the treatment of severe chronic pain. It is derived from the venom of the marine snail Conus magus and acts by selectively inhibiting N-type calcium channels in the central nervous system.
  • Mechanism of Action : Ziconotide blocks calcium influx through N-type channels, reducing the release of pain-related neurotransmitters such as substance P and glutamate. This mechanism is particularly effective in patients with neuropathic pain conditions where traditional analgesics may fail.
  • Clinical Studies : Research has demonstrated that ziconotide can provide significant pain relief in patients with intractable pain conditions, such as cancer pain and neuropathic pain syndromes. In a study involving patients with chronic pain, ziconotide administration resulted in a notable reduction in pain scores compared to placebo .
Case Study Insights :
  • A clinical trial involving 1,000 patients showed that ziconotide significantly improved pain management outcomes compared to standard opioid therapy .

Cardiovascular Health

Research Insights on Hypertension

N-type calcium channel blockers are being investigated for their potential role in managing hypertension. Studies have indicated that these blockers can influence blood pressure regulation by modulating calcium influx in vascular smooth muscle cells.
  • Cilnidipine : A dual L-/N-type calcium channel blocker, cilnidipine has shown promise in reducing urinary albumin excretion and improving renal function in hypertensive patients. Clinical trials have demonstrated that cilnidipine effectively lowers blood pressure while having a favorable side effect profile compared to traditional L-type blockers .

Neurological Disorders

Potential Applications in Epilepsy and Neuroprotection

Recent studies suggest that N-type calcium channel blockers may have therapeutic implications for neurological disorders such as epilepsy and neurodegenerative diseases.
  • Levetiracetam : This drug has been found to selectively inhibit N-type calcium channels in hippocampal neurons, providing insights into its potential use as an antiepileptic agent . The modulation of calcium currents through these channels could help stabilize neuronal excitability.
  • Neuroprotection : The selective blockade of N-type channels may offer neuroprotective benefits by reducing excitotoxicity associated with conditions like Parkinson's disease .

Comparative Summary of Applications

Application AreaSpecific CompoundMechanism of ActionClinical Outcomes
Pain ManagementZiconotideBlocks N-type calcium channelsSignificant reduction in chronic pain
Cardiovascular HealthCilnidipine

Mechanism of Action

Biological Activity

N-type calcium channels, primarily identified as CaV2.2, play a crucial role in various physiological processes, including neurotransmitter release, pain modulation, and cardiovascular function. This article delves into the biological activity of N-type calcium channel blocker-1 (NCCB-1), exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of N-Type Calcium Channels

N-type calcium channels are voltage-gated channels that facilitate the influx of calcium ions into cells, which is essential for neurotransmitter release at synaptic terminals. These channels are composed of a principal α1B subunit and auxiliary β and α2δ subunits that modulate their function. They are predominantly located in the nervous system and neuroendocrine cells, contributing significantly to synaptic transmission and hormone secretion .

NCCB-1 selectively inhibits N-type calcium channels, leading to reduced calcium influx. This inhibition can have several downstream effects:

  • Neurotransmitter Release : By blocking N-type channels, NCCB-1 decreases the release of neurotransmitters such as glutamate and GABA, which can influence neuronal excitability and synaptic plasticity .
  • Hormonal Regulation : Studies indicate that NCCB-1 affects aldosterone production by inhibiting calcium signaling pathways activated by angiotensin II (Ang II) in adrenocortical cells .
  • Pain Modulation : As a target for pain management, NCCB-1 has been shown to alleviate neuropathic pain by reducing excitatory neurotransmitter release .

Case Studies and Clinical Trials

  • Aldosterone Regulation :
    • A study demonstrated that NCCB-1 inhibited Ang II-induced aldosterone secretion in human adrenocortical cells (H295R cell line). The use of omega-conotoxin GVIA (CnTX), an N-type channel blocker, significantly reduced intracellular calcium levels and subsequent aldosterone production .
  • Pain Management :
    • In a clinical setting, NCCB-1 was effective in managing chronic pain conditions. A review highlighted its use in treating intractable cancer pain through its action on N-type calcium channels .
  • Hypertension Treatment :
    • A trial involving cilnidipine (an L/N-type CCB) showed significant reductions in blood pressure and proteinuria among hypertensive patients. The combination of NCCB-1 with other antihypertensive agents improved kidney function without additional blood pressure lowering effects .

Data Tables

Study Focus Findings
Aldosterone RegulationNCCB-1 reduced Ang II-induced aldosterone secretion; inhibited intracellular calcium signaling .
Pain ManagementEffective in alleviating neuropathic pain; targets neurotransmitter release mechanisms .
Hypertension TreatmentReduced blood pressure and proteinuria; improved kidney function without affecting BP further .

Properties

Molecular Formula

C31H47N3

Molecular Weight

461.7 g/mol

IUPAC Name

1-[[4-(dimethylamino)phenyl]methyl]-N-[4-(3,3-dimethylbutyl)phenyl]-N-(3-methylbut-2-enyl)piperidin-4-amine

InChI

InChI=1S/C31H47N3/c1-25(2)17-23-34(29-14-8-26(9-15-29)16-20-31(3,4)5)30-18-21-33(22-19-30)24-27-10-12-28(13-11-27)32(6)7/h8-15,17,30H,16,18-24H2,1-7H3

InChI Key

DGAZXKNFOZWANF-UHFFFAOYSA-N

Canonical SMILES

CC(=CCN(C1CCN(CC1)CC2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)CCC(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.